Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . The compound features:
- Ester group: Propan-2-yl (isopropyl) ester at position 5.
- Aryl substituent: 2,4-Dichlorophenyl group at position 4.
- Core structure: A 1,2,3,4-tetrahydropyrimidine ring with a 2-oxo group and a methyl substituent at position 6.
Properties
IUPAC Name |
propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-7(2)22-14(20)12-8(3)18-15(21)19-13(12)10-5-4-9(16)6-11(10)17/h4-7,13H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGSBLDPIBIRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines and is characterized by a dichlorophenyl group and an ester functional group. Its structural formula can be represented as:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 300.15 g/mol |
| Melting Point | 198-200 °C |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of tetrahydropyrimidines have shown effectiveness against various cancer cell lines, including KB and HepG2/A2 cells. The mechanism of action is believed to involve the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that tetrahydropyrimidine derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that the presence of halogenated phenyl groups enhances the antimicrobial efficacy .
The proposed mechanisms for the biological activities of this class of compounds include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, leading to apoptosis in cancer cells.
Study 1: Antitumor Efficacy
A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that those with a dichlorophenyl substitution exhibited enhanced cytotoxicity against multiple cancer cell lines. The study utilized various concentrations (0.1 µM to 50 µM) and found that at higher concentrations, significant cell death was observed due to apoptosis .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds showed that derivatives with electron-withdrawing groups (such as chlorine) exhibited increased antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Structural Analogues and Key Differences
Key Observations:
- Aryl substituents : Electron-withdrawing groups (e.g., 2,4-dichloro, 4-bromo) increase electrophilicity and biological activity compared to electron-donating groups (e.g., phenyl) .
- 2-Oxo vs. 2-thioxo : Thioxo derivatives exhibit superior antioxidant activity due to sulfur’s radical scavenging capacity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting points : Bulky or polar substituents (e.g., dichlorophenyl) increase melting points due to enhanced intermolecular forces .
- Solubility : Propan-2-yl esters may reduce crystallinity compared to methyl/ethyl esters, improving solubility in organic solvents .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
